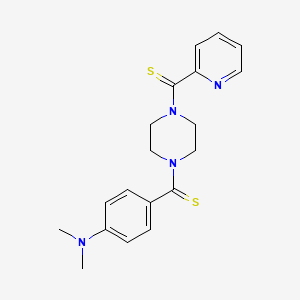
(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is a compound characterized by its unique structure which incorporates both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions:
Starting Materials: : The synthesis often begins with commercially available 4-(Dimethylamino)benzaldehyde, 1-boc-piperazine, and pyridine-2-thione.
Step 1: : The condensation of 4-(Dimethylamino)benzaldehyde with pyridine-2-thione in the presence of an appropriate base.
Step 2: : The intermediate formed is then reacted with 1-boc-piperazine under controlled temperature and pH conditions to form the desired compound.
Purification: : The product is typically purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production may involve optimized, scalable versions of the lab-scale synthesis:
Batch Process: : Reaction conditions are carefully controlled in large reactors.
Continuous Process: : The use of flow chemistry to enhance reaction rates and yields while maintaining product consistency.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate, forming sulfoxides or sulfones.
Reduction: : Reduction can be carried out with agents like sodium borohydride, potentially altering the thio groups.
Substitution: : It can undergo nucleophilic substitution reactions, especially at the dimethylamino or piperazine moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride in dry ether or methanol.
Substitution: : Various nucleophiles under basic or neutral conditions, sometimes requiring a catalyst.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amine derivatives.
Substitution Products: : Diverse derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecular structures due to its functional groups.
Biology
It has shown potential in biological assays for its possible interaction with various biomolecules, particularly in the study of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound's structural motifs are investigated for potential drug development, targeting specific receptors or enzymes.
Industry
In the industrial sector, it finds applications in the development of new materials, such as polymers and advanced functional materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action primarily involves:
Enzyme Inhibition: : The piperazine and pyridine moieties can interact with enzyme active sites, inhibiting their function.
Receptor Binding: : It may bind to certain receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)(4-(piperidin-1-yl)methanethione): : Lacks the pyridine moiety but exhibits similar properties in enzyme inhibition.
(4-(Dimethylamino)phenyl)(4-(pyridine-3-carbonothioyl)piperazin-1-yl)methanethione): : Slight variation in the position of the pyridine ring.
Uniqueness
What makes (4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione unique is its specific structural arrangement, allowing for targeted interactions in biological systems and unique reactivity in chemical synthesis.
This compound, with its rich chemical and biological potential, continues to be a subject of extensive study in various scientific fields.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S2/c1-21(2)16-8-6-15(7-9-16)18(24)22-11-13-23(14-12-22)19(25)17-5-3-4-10-20-17/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMONILCVSKLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
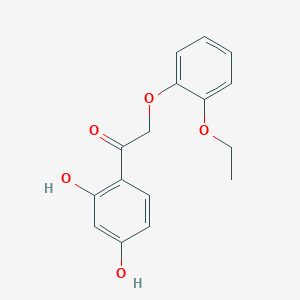
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2952164.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)
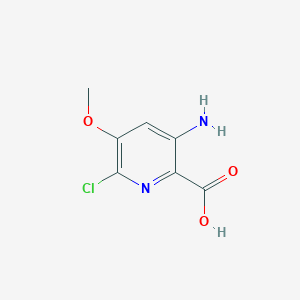
![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)
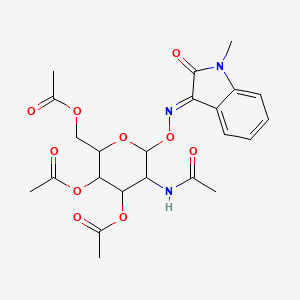
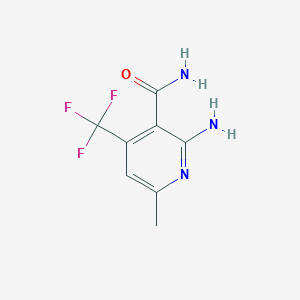
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B2952173.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2952174.png)
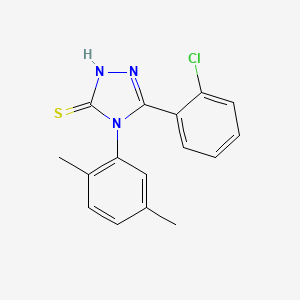
![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2952180.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2952181.png)
![N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2952184.png)
